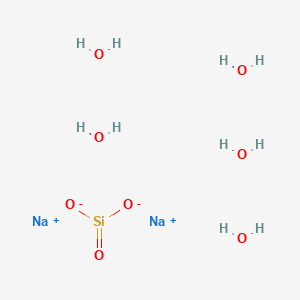

Sodium metasilicate pentahydrate

カタログ番号 B159203

分子量: 119.10 g/mol

InChIキー: SUWIQJWJARCUAS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US03941723

Procedure details

A sodium metasilicate pentahydrate liquor was prepared by blending a sodium silicate solution with an SiO2 /Na2O ratio of 3.22 with caustic solution. The mole ratio of Na2O: O:SiO2 :H2O of the liquor was 0.99:1.00:4.97 and the liquor was maintained at 75°C to prevent any crystallization until the test was started. The liquor (97.5 pbw) was cooled to 70°C and 2.5 pbw of seed particles were added. The seed was less than 200 mesh and had a composition similar to the liquor. The temperature of the liquor fell until the crystallization began. The crystallization began after about 45 minutes and continued for about 60 minutes until the cake was hard to the touch. Evolution of heat of crystallization continued for about 30 minutes more. The cake was allowed to equilibrate for 60 minutes and then ground in a jaw crusher. The total processing time prior to crushing was 3 hours and 15 minutes. The cake and resulting material had to be passed through the jaw crusher 6 times before all of the material was reduced to below 20 mesh. In the process a large percentage of fines were produced and the product was dusty. The product contained about 1.5% iron.

[Compound]

Name

SiO2 Na2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Si:1]([O-])([O-:4])([O-:3])[O-:2].[Na+:6].[Na+].[Na+].[Na+]>[Fe].O>[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[O-:3][Si:1]([O-:4])=[O:2].[Na+:6].[Na+:6] |f:0.1.2.3.4,7.8.9.10.11.12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

|

Step Two

[Compound]

|

Name

|

SiO2 Na2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

any crystallization until the test

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The liquor (97.5 pbw) was cooled to 70°C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2.5 pbw of seed particles were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The temperature of the liquor fell until the crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystallization

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for about 60 minutes until the cake

|

|

Duration

|

60 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Evolution of heat of crystallization

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for about 30 minutes

|

|

Duration

|

30 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to equilibrate for 60 minutes

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The total processing time prior to crushing

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was 3 hours and 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cake and resulting material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In the process a large percentage of fines were produced

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

sodium metasilicate pentahydrate

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |